molecular formula C31H33N3O6S B12379358 Zafirlukast-d6

Zafirlukast-d6

货号: B12379358
分子量: 581.7 g/mol
InChI 键: YEEZWCHGZNKEEK-XERRXZQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zafirlukast-d6: is a deuterated form of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable compound in scientific research and pharmaceutical development .

准备方法

Synthetic Routes and Reaction Conditions:

    Solid Dispersion Technique: Zafirlukast-d6 can be synthesized using a solid dispersion technique to improve its aqueous solubility.

    Compression Coating Technology: Another method involves the formulation of this compound into a chronotherapeutic drug delivery system using compression coating technology.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned techniques, ensuring high purity and consistent quality. The process includes rigorous quality control measures to meet pharmaceutical standards.

科学研究应用

Chemistry: Zafirlukast-d6 is used as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion. The deuterium substitution helps in tracking the compound more accurately .

Biology: In biological research, this compound is used to study the role of leukotriene receptors in various physiological and pathological processes. It helps in elucidating the mechanisms of leukotriene-mediated inflammation and immune responses .

Medicine: this compound is investigated for its potential therapeutic applications beyond asthma, including its anti-inflammatory and anti-bacterial effects. It has shown promise in reducing the growth of Mycobacterium abscessus, a pathogen responsible for pulmonary infections .

Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. Its enhanced stability and bioavailability make it a valuable component in advanced therapeutic products .

作用机制

Zafirlukast-d6 exerts its effects by selectively and competitively antagonizing leukotriene D4 and E4 receptors (LTD4 and LTE4). These receptors are involved in the pathophysiology of asthma, including airway constriction, mucus production, and inflammation. By blocking these receptors, this compound reduces bronchoconstriction and inflammation, improving respiratory function .

属性

分子式

C31H33N3O6S

分子量

581.7 g/mol

IUPAC 名称

cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuteriomethoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3D3

InChI 键

YEEZWCHGZNKEEK-XERRXZQWSA-N

手性 SMILES

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)OC([2H])([2H])[2H]

规范 SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。